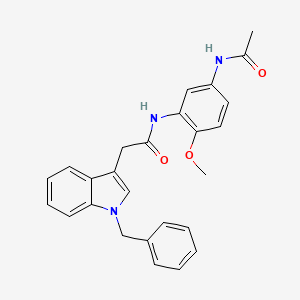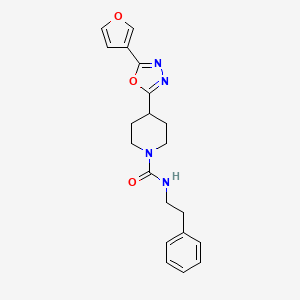![molecular formula C24H19N3O5 B2680264 N-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide CAS No. 896374-03-1](/img/no-structure.png)
N-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as BDBM 18791 and is known for its potential therapeutic applications.
Applications De Recherche Scientifique
Antitumor Activities
N-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide and its analogues exhibit significant antitumor activities. A variety of compounds within this chemical class have been synthesized to enhance water solubility and cytotoxicity against cancer cell lines. For instance, compounds synthesized to increase aqueous solubility retained novel biochemical characteristics, including a delayed, non-phase specific, cell-cycle arrest, with some showing up to 6-fold more cytotoxicity than their progenitors (Bavetsias et al., 2002). Moreover, novel quinazolinone derivatives demonstrated broad spectrum antitumor activity, significantly outperforming traditional antitumor agents in in vitro assays (Al-Suwaidan et al., 2016).
Anti-Fibrotic Potential
The compound and its related analogues have shown promising anti-fibrotic effects in various models. For example, a novel ALK5 inhibitor, closely related to the chemical structure of interest, has demonstrated suppression of renal and hepatic fibrosis, as well as anti-metastatic effects on breast cancer-bearing models (Kim et al., 2008). This highlights the compound's potential in targeting fibrotic diseases and cancer metastasis.
Synthesis and Chemical Reactivity
The synthesis of quinazolinone derivatives, including those with specific functionalities like this compound, has been explored to improve their pharmacological profiles. Techniques such as acid ion exchange resin-mediated cascade reactions have provided a green and atom-economical approach for synthesizing quinazolin-4-ones, demonstrating the versatility and adaptability of these compounds for various biological applications (Yang et al., 2020).
Antimicrobial and Antiviral Activities
Derivatives of this compound have also been evaluated for their antimicrobial and antiviral activities. Research has led to the synthesis of novel benzamide derivatives showing effective antimicrobial properties against a range of pathogens. This includes compounds with significant activity against bacteria and fungi, suggesting the potential for these molecules in addressing antibiotic resistance (Sethi et al., 2016). Additionally, some quinazolin-4-one derivatives have been investigated for their antiviral activities against respiratory and biodefense viruses, showcasing their broad-spectrum antiviral potential (Selvam et al., 2007).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide involves the reaction of 1,3-benzodioxole with 2,4-dioxo-1H-quinazoline-3-carbaldehyde followed by the reaction of the resulting intermediate with 4-aminobenzamide.", "Starting Materials": [ "1,3-benzodioxole", "2,4-dioxo-1H-quinazoline-3-carbaldehyde", "4-aminobenzamide", "Acetic acid", "Sodium acetate", "Methanol", "Ethanol", "Diethyl ether", "Chloroform", "Hydrochloric acid", "Sodium hydroxide", "Sodium carbonate", "Sodium bicarbonate", "Sodium sulfate", "Magnesium sulfate", "Calcium chloride", "Potassium hydroxide", "Potassium carbonate", "Potassium iodide", "Sodium borohydride", "Sodium nitrite", "Sulfuric acid", "Nitric acid", "Phosphoric acid", "Benzene", "Toluene", "Xylene", "Hexane", "Heptane", "Octane", "Pentane", "Propane", "Butane", "Ethylene glycol", "Glycerol", "Triethylamine", "Pyridine", "N,N-Dimethylformamide", "N,N-Dimethylacetamide", "Acetonitrile", "Methylene chloride", "Carbon tetrachloride", "Trifluoroacetic acid", "Trifluoroacetic anhydride", "Triethyl orthoformate", "Tetrahydrofuran", "Dioxane", "Dimethyl sulfoxide", "Dimethyl sulfide", "Boron trifluoride etherate", "Aluminum chloride", "Zinc chloride", "Copper sulfate", "Iron(III) chloride", "Palladium on carbon", "Sodium borohydride", "Sodium cyanoborohydride", "Lithium aluminum hydride", "Sodium hydride", "Potassium tert-butoxide", "Sodium methoxide", "Sodium ethoxide", "Sodium amide", "Lithium diisopropylamide", "Grignard reagents" ], "Reaction": [ "Step 1: Dissolve 1,3-benzodioxole (1.0 g, 7.2 mmol) in acetic acid (20 mL) and add sodium acetate (1.5 g, 18.2 mmol).", "Step 2: Add 2,4-dioxo-1H-quinazoline-3-carbaldehyde (1.5 g, 7.2 mmol) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Pour the reaction mixture into water (100 mL) and extract with chloroform (3 x 50 mL).", "Step 4: Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 5: Dissolve the crude product in ethanol (20 mL) and add 4-aminobenzamide (1.5 g, 10.8 mmol) and potassium carbonate (1.5 g, 10.8 mmol).", "Step 6: Heat the reaction mixture at reflux for 24 hours.", "Step 7: Cool the reaction mixture to room temperature and filter the precipitated product.", "Step 8: Wash the product with water and dry under vacuum to obtain the final product." ] } | |
Numéro CAS |
896374-03-1 |
Formule moléculaire |
C24H19N3O5 |
Poids moléculaire |
429.432 |
Nom IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide |
InChI |
InChI=1S/C24H19N3O5/c28-22(25-12-16-7-10-20-21(11-16)32-14-31-20)17-8-5-15(6-9-17)13-27-23(29)18-3-1-2-4-19(18)26-24(27)30/h1-11H,12-14H2,(H,25,28)(H,26,30) |
Clé InChI |
WBFZDWUGKIRJQP-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC=CC=C5NC4=O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2680181.png)

![3-Chloro-4-{[(4-chlorophenyl)sulfonyl]oxy}-5-ethoxybenzoic acid](/img/structure/B2680183.png)



![ethyl 4-[2-(4-chlorophenyl)-4,6-dioxo-3-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B2680188.png)
![6-(3-Methoxypropyl)-4,7,8-trimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2680190.png)

![2-(sec-butylthio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2680193.png)
![ethyl 2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate](/img/structure/B2680194.png)

![8-[(4-Tert-butylphenyl)sulfonyl]-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2680196.png)
![N1-(2,4-difluorophenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2680202.png)